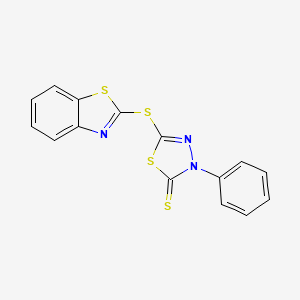

5-(Benzothiazol-2-ylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione

説明

特性

CAS番号 |

37525-44-3 |

|---|---|

分子式 |

C15H9N3S4 |

分子量 |

359.5 g/mol |

IUPAC名 |

5-(1,3-benzothiazol-2-ylsulfanyl)-3-phenyl-1,3,4-thiadiazole-2-thione |

InChI |

InChI=1S/C15H9N3S4/c19-15-18(10-6-2-1-3-7-10)17-14(22-15)21-13-16-11-8-4-5-9-12(11)20-13/h1-9H |

InChIキー |

GLDUYWAMKOSGDL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N2C(=S)SC(=N2)SC3=NC4=CC=CC=C4S3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzothiazol-2-ylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 2-mercaptobenzothiazole with hydrazine derivatives under specific conditions. One common method includes the use of a cyclization reaction where the benzothiazole moiety is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .

化学反応の分析

Types of Reactions

5-(Benzothiazol-2-ylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols and amines.

Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Biological Activities

Anticancer Properties

Research has indicated that derivatives of benzothiazole and thiadiazole exhibit significant anticancer activities. For instance, compounds containing the benzothiazole core have been shown to inhibit various kinases associated with cancer progression, such as VEGFR-2 and BRAF . The compound has been synthesized and evaluated for its potential as an anticancer agent, demonstrating promising results against cancer cell lines.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Derivatives containing the 1,3,4-thiadiazole moiety have shown effectiveness against a range of bacterial and fungal strains. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like streptomycin and fluconazole . This suggests that 5-(Benzothiazol-2-ylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione could be developed into a novel antimicrobial agent.

Case Studies and Research Findings

Several studies highlight the therapeutic potential of this compound:

作用機序

The mechanism of action of 5-(Benzothiazol-2-ylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial replication and survival . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antimicrobial effects .

類似化合物との比較

Comparison with Structural Analogs

Anti-inflammatory Activity :

- The target compound’s benzothiazole-thio group may mimic 5-(4-Methoxybenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione (), which inhibits COX-2 (IC₅₀ = 0.24 µM) via interactions with His90 and Arg513 residues. Substitutions on the thione group (e.g., amino acids) further modulate activity and reduce cardiovascular risks .

Anticancer Activity :

- Thiadiazoles like 5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione () suppress Akt signaling, inducing apoptosis in lung adenocarcinoma (IC₅₀ = 8–12 µM). The benzothiazole-thio group in the target compound may enhance DNA intercalation or kinase inhibition .

Antimicrobial Activity :

- 5-[1-(1,3-Benzothiazol-2-ylsulfanyl)alkyl] derivatives () exhibit MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Candida albicans. Platinum(II)/palladium(II) complexes with thiadiazole-thiones () show efficacy against Campylobacter jejuni, suggesting metal chelation potentiates activity .

Enzyme Inhibition and Selectivity

- 1,3,4-Oxadiazole-2(3H)-thiones () exhibit weaker NPP1 inhibition (IC₅₀ = 368 µM) compared to thiadiazole-thiones (IC₅₀ = 66.47 µM), highlighting the importance of the thiadiazole core for potency .

- The target compound’s benzothiazole-thio group may improve selectivity for kinases or proteases over non-target enzymes.

生物活性

5-(Benzothiazol-2-ylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound has the molecular formula and exhibits a melting point of approximately 518ºC at 760 mmHg. The presence of the benzothiazole and thiadiazole moieties contributes significantly to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 5-(Benzothiazol-2-ylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione, as effective anticancer agents.

Inhibition Profiles

The compound has demonstrated promising inhibitory effects against various kinases involved in cancer progression. For instance:

- VEGFR-2 : IC50 value of 0.17 µM

- FGFR-1 : IC50 value of 0.19 µM

- PDGFR-β : IC50 value of 0.08 µM

These values indicate strong potential for inhibiting angiogenesis and tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of specific substituents on the benzothiazole core significantly influences cytotoxic activity. Unsubstituted analogues generally exhibit superior cytotoxic effects compared to their substituted counterparts. For example, compounds with a hydrophobic tail similar to sorafenib showed enhanced potency .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 4f | 2.74–5.05 | Various Kinases |

| 4l | 9.46–15.36 | Various Kinases |

| 4r | 3.85–8.10 | Various Kinases |

Antimicrobial Activity

In addition to anticancer properties, this compound also exhibits notable antimicrobial activity against various pathogens.

Efficacy Against Bacteria and Fungi

Studies have shown that derivatives containing the thiadiazole ring demonstrate significant antibacterial and antifungal activities:

- Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.

- Moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentration (MIC) for some derivatives was lower than standard antibiotics such as itraconazole .

Case Studies

A recent study evaluated the cytotoxic effects of several thiadiazole derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that compounds with specific structural features showed enhanced cytotoxicity:

- Compound with two phthalimide moieties exhibited an IC50 of 29 µM against HeLa cells.

This suggests that structural modifications can lead to improved biological efficacy .

Q & A

Q. Optimization Strategies :

- Temperature Control : Heating to 90–95°C for 4 hours improves cyclization efficiency .

- Catalysis : Ultrasound-assisted synthesis reduces reaction time (e.g., from 6 hours to 2 hours) and enhances yields by promoting cavitation-driven molecular interactions .

How are spectroscopic and chromatographic techniques employed to confirm the structure of this compound?

Q. Basic Characterization :

- IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1250 cm⁻¹, NH stretches at ~3235 cm⁻¹) .

- NMR Analysis : ¹H NMR confirms aromatic protons (δ 7.0–8.0 ppm) and methylene bridges (e.g., –OCH₂ at δ 5.17 ppm). ¹³C NMR detects thiocarbonyl (C=S) at ~189 ppm .

- Elemental Analysis : Validates molecular formula (e.g., C, H, N within ±0.3% of theoretical values) .

Q. Advanced Techniques :

- HPLC-ESI-MS : Quantifies purity and detects side products using Agilent 6120 systems with electrospray ionization .

- X-ray Crystallography : Resolves tautomeric forms (e.g., thione vs. thiol) and confirms crystal packing .

What experimental design frameworks are suitable for resolving contradictions in reported synthetic yields or bioactivity data?

Q. Data Reconciliation Methods :

- Factorial Design : Identifies critical variables (e.g., solvent polarity, temperature) affecting yields. For example, a 2³ factorial design can optimize molar ratios, reaction time, and catalyst loading .

- Comparative Analysis : Cross-references spectroscopic data (e.g., IR/NMR shifts) across studies to identify discrepancies caused by tautomerism or impurities .

Case Study :

Conflicting antifungal activity results may arise from variations in substituents (e.g., benzyloxy vs. trimethoxyphenyl groups). Systematic SAR studies using MIC assays against Candida albicans can clarify structure-activity relationships .

How can computational methods enhance the synthesis and application of this compound?

Q. Advanced Computational Integration :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states to predict feasible reaction pathways .

- Molecular Docking : Screens bioactivity by simulating interactions with fungal CYP51 enzymes, guiding rational design of derivatives .

- Data-Driven Workflows : Combines cheminformatics (e.g., QSAR models) with experimental feedback loops to prioritize high-potential candidates .

What mechanistic insights explain the reactivity of the 1,3,4-thiadiazole core in nucleophilic substitutions?

Q. Reaction Mechanism :

- Thione Activation : The C=S group acts as a soft nucleophile, reacting with electrophiles (e.g., alkyl halides) to form S-alkyl derivatives. Sodium hydroxide (0.005 mol) deprotonates the thione, generating a thiolate intermediate that attacks electrophiles .

- Tautomeric Influence : Thione-thiol tautomerism (observed via X-ray) modulates reactivity, favoring alkylation at sulfur over nitrogen .

What methodologies are used to evaluate the biological activity of this compound, particularly its antifungal properties?

Q. Bioactivity Assessment :

- In Vitro Assays : Broth microdilution (CLSI M27-A3 protocol) determines minimum inhibitory concentrations (MICs) against fungal strains .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity indices .

- Enzyme Inhibition : Measures inhibition of fungal lanosterol 14α-demethylase (CYP51) using UV-Vis spectroscopy .

Advanced Correlations :

Synergistic effects with fluconazole are tested via checkerboard assays to identify fractional inhibitory concentration indices (FICIs) .

How do solvent polarity and substituent effects influence the tautomeric equilibrium of this compound?

Q. Tautomer Stability :

- Solvent Dependence : Polar aprotic solvents (e.g., DMSO) stabilize the thione form, while protic solvents (e.g., ethanol) favor thiol tautomers .

- Substituent Impact : Electron-withdrawing groups (e.g., –NO₂) on the benzothiazole ring shift equilibrium toward the thione form, confirmed by ¹³C NMR .

What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Process Chemistry Solutions :

- Continuous Flow Systems : Replaces batch reflux with tubular reactors to improve heat/mass transfer .

- Green Chemistry : Substitutes CS₂ with less toxic thiourea derivatives under microwave irradiation .

- Quality Control : Implements in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。